
二氢麦角新碱
描述
二氢麦角新碱是一种麦角生物碱,特别是麦角新碱的二氢化衍生物。它是麦角新碱甲磺酸盐的三个成分之一,麦角新碱甲磺酸盐因其促智和降压特性而被使用。 二氢麦角新碱以其对脑血流和血管阻力的显著影响而闻名,使其成为治疗与年龄相关的认知障碍和其他神经系统疾病的宝贵化合物 .
科学研究应用
作用机制
二氢麦角新碱通过多种机制发挥作用:
血管扩张: 它刺激血管扩张中枢,导致平均动脉压降低。
肾上腺素能和交感神经阻断作用: 它抑制肾上腺素和去甲肾上腺素的作用,降低交感神经系统活动。
类似化合物:
- 二氢麦角隐碱
- 二氢α-麦角隐碱
比较: 二氢麦角新碱、二氢麦角隐碱和二氢α-麦角隐碱都是麦角新碱甲磺酸盐的成分。虽然它们具有相似的结构和药理特性,但二氢麦角新碱在对脑血流和血管阻力的特定影响方面是独一无二的。 这使得它在治疗神经系统疾病方面特别有价值 .
生化分析
Biochemical Properties
Dihydroergocornine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It exhibits sympatholytic and hypotensive properties, which are observed as a decrease in mean arterial pressure . In the brain, dihydroergocornine decreases cerebral blood flow, cerebral vascular resistance, and oxygen uptake, contributing to cerebral metabolic homeostasis . The compound interacts with adrenergic, dopaminergic, and serotonergic receptors, influencing neurotransmitter systems and cerebral metabolism .
Cellular Effects
Dihydroergocornine affects various types of cells and cellular processes. It has been observed to decrease cerebral blood flow and oxygen uptake in the brain, which helps maintain cerebral metabolic homeostasis . The compound influences cell signaling pathways by interacting with adrenergic, dopaminergic, and serotonergic receptors, which can impact gene expression and cellular metabolism . Additionally, dihydroergocornine has been shown to have a normalizing effect on central monoaminergic neurotransmitter systems .
Molecular Mechanism
The molecular mechanism of dihydroergocornine involves its interaction with adrenergic, dopaminergic, and serotonergic receptors. It acts as an antagonist at alpha-adrenergic receptors and has mixed agonist/antagonist effects at dopamine and serotonin receptors . The biotransformation of dihydroergocornine occurs via oxidation and cleavage of the proline in the peptide portion of the molecule, as well as by the splitting of the amide bond, yielding dihydrolysergic acid amide . These interactions contribute to its effects on neurotransmitter systems and cerebral metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydroergocornine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that dihydroergocornine administration in non-toxic doses presents sympatholytic and hypotensive properties, which are observed as a significantly decreased mean arterial pressure . Over time, these effects contribute to maintaining cerebral metabolic homeostasis .
Dosage Effects in Animal Models
The effects of dihydroergocornine vary with different dosages in animal models. In studies designed to evaluate parameters of learning and memory, dihydroergocornine administration has been associated with improved cognitive function . At high doses, the compound may exhibit toxic or adverse effects. It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing potential risks.
Metabolic Pathways
Dihydroergocornine is involved in metabolic pathways that include oxidation and cleavage of the proline in the peptide portion of the molecule, as well as the splitting of the amide bond . These metabolic processes yield dihydrolysergic acid amide, which contributes to the compound’s effects on neurotransmitter systems and cerebral metabolism . The metabolism of dihydroergocornine can be influenced by other compounds, such as medroxyprogesterone acetate and mefenamic acid .
Transport and Distribution
Dihydroergocornine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its overall activity and function . The transport and distribution of dihydroergocornine are essential for its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of dihydroergocornine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of dihydroergocornine is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
合成路线和反应条件: 二氢麦角新碱是通过麦角新碱的氢化合成的,这包括在麦角酸部分的双键上添加氢。 此过程通常需要氢化催化剂,例如碳载钯 (Pd/C),在受控温度和压力条件下进行 .
工业生产方法: 二氢麦角新碱的工业生产遵循类似的合成路线,但规模更大。该过程包括从麦角中提取麦角新碱,然后进行纯化和氢化。 反应条件经过优化以确保最终产物的产率高且纯度高 .
化学反应分析
反应类型: 二氢麦角新碱会发生各种化学反应,包括:
氧化: 此反应会导致形成不同的氧化衍生物。
还原: 进一步还原可以改变分子中存在的官能团。
取代: 取代反应可以在分子的不同位置发生,导致形成新的衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用在催化剂(如碳载钯 (Pd/C))存在下的氢气 (H₂)。
取代: 可以使用不同的亲核试剂和亲电试剂,具体取决于所需的取代。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化会导致形成羟基化或酮衍生物,而还原会导致产生完全饱和的化合物 .
相似化合物的比较
- Dihydroergocristine
- Dihydro-alpha-ergocryptine
Comparison: Dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine are all components of ergoloid mesylates. While they share similar structures and pharmacological properties, dihydroergocornine is unique in its specific effects on cerebral blood flow and vascular resistance. This makes it particularly valuable in the treatment of neurological conditions .
属性
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALOBQTUQIVGU-QNIJNHAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044013 | |
| Record name | Dihydroergocornine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes | |
| Record name | Dihydroergocornine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action by which dihydroergocornine exerts its effects are not entirely defined. However, it is reported that dihydroergocornine has central and peripheral effects. The fall in blood pressure seems to be related to the stimulation of the vasodilator center. It has been demonstrated that dihydroergocornine possesses potent adrenolytic and sympathicolytic actions. The effect of dihydroergocornine is related to the inhibitory effect against the serotonin and noradrenaline receptors in which dihydroergocornine seems to be very potent against a stimulation-induced noradrenaline overflow. It also presents a stimulatory effect in arterial and venous smooth muscle when administered at slightly higher concentrations than the necessary for the inhibitory effect. | |
| Record name | Dihydroergocornine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25447-65-8 | |
| Record name | Dihydroergocornine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25447-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroergocornine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroergocornine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydroergocornine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroergocornine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROERGOCORNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK4C1OC8NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dihydroergocornine exert its effects on the central nervous system?
A1: While the exact mechanism remains under investigation, research suggests dihydroergocornine may influence multiple neurotransmitter systems. It appears to counteract the elevation of cyclic AMP content in brain tissue induced by noradrenaline or dopamine. [] Evidence points towards potential noradrenaline antagonist, dopamine agonist, and serotonin agonist effects. [] Further research is needed to fully elucidate its precise interactions within the brain.
Q2: Dihydroergocornine is mentioned as having potential in treating peripheral vascular diseases. What is its mechanism in this context?
A2: Dihydroergocornine, along with other dihydrogenated ergot alkaloids, exhibits adrenergic blocking properties. [, , ] This means it can inhibit the effects of adrenaline and noradrenaline, neurotransmitters involved in vasoconstriction. By blocking these effects, dihydroergocornine may contribute to vasodilation, potentially improving blood flow in peripheral vascular diseases.
Q3: What is the molecular formula and weight of dihydroergocornine?
A3: The molecular formula of dihydroergocornine is C31H41N5O5, and its molecular weight is 563.7 g/mol.
Q4: What is known about the absorption of dihydroergocornine?
A4: Studies using tritium-labeled dihydroergocornine in humans indicate that it reaches peak plasma concentration around 1 to 2 hours after oral administration. [] The absorption quotient, calculated from urinary excretion data, was found to be between 25% and 30%, suggesting moderate absorption. []
Q5: Are there differences in bioavailability between different formulations of dihydroergocornine?
A5: A study comparing the bioavailability of dihydroergotoxine mesylate (a mixture containing dihydroergocornine) from tablets and oral solution found that while the tablet formulation showed delayed absorption due to dissolution time, other pharmacokinetic parameters, including bioavailability, were comparable. []
Q6: What evidence supports the use of dihydroergocornine in age-related cognitive decline?
A6: Research in animal models and healthy elderly volunteers suggests that dihydroergocornine, often as part of a mixture like co-dergocrine mesylate, may improve cognitive function, including memory and learning. [] Controlled studies in elderly patients with age-related cognitive decline have shown potential benefits in some cognitive parameters, although the clinical significance of these findings remains a subject of debate. [, , ]
Q7: Has dihydroergocornine been studied in the context of hypertension?
A7: Yes, studies investigating dihydroergocornine in hypertensive patients have shown it can induce a reduction in blood pressure, potentially through its sympatholytic properties. [, , , , , , ] Some research suggests that this blood pressure-lowering effect is not associated with a reactive increase in heart rate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


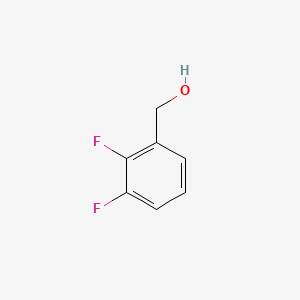
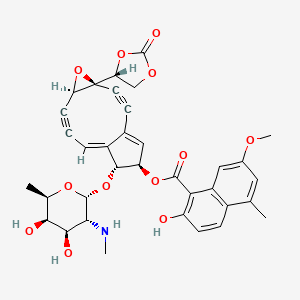

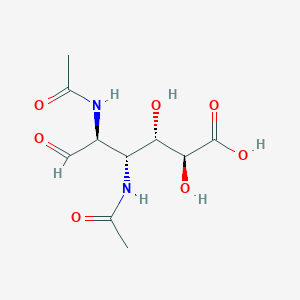


![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)
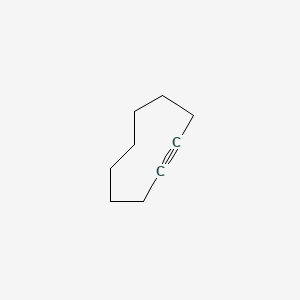
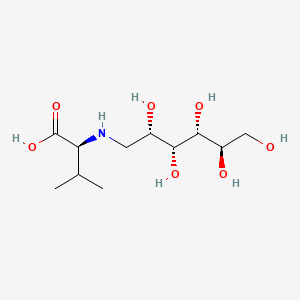
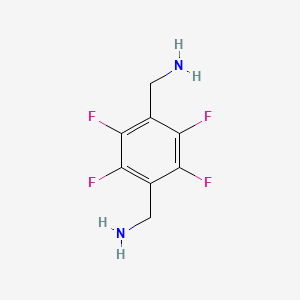
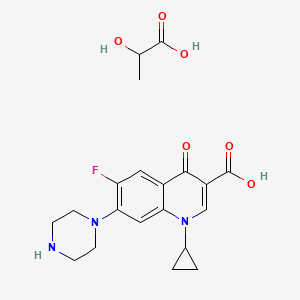
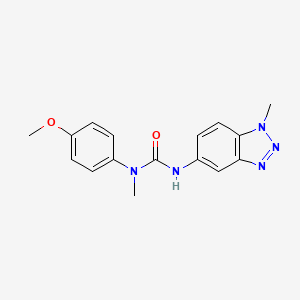
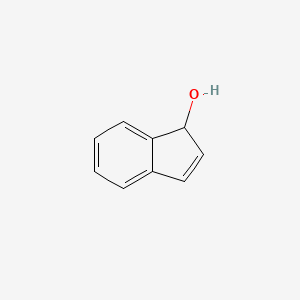
![N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B1203986.png)
